molecular formula C23H19FN2O2S B2910797 6-FLUORO-3-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)QUINOLIN-4-AMINE CAS No. 893784-52-6

6-FLUORO-3-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)QUINOLIN-4-AMINE

Cat. No.: B2910797
CAS No.: 893784-52-6
M. Wt: 406.48
InChI Key: OUXIYVRRLLPMFW-UHFFFAOYSA-N
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Description

6-FLUORO-3-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)QUINOLIN-4-AMINE is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-FLUORO-3-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)QUINOLIN-4-AMINE typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-FLUORO-3-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-FLUORO-3-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)QUINOLIN-4-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-FLUORO-3-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)QUINOLIN-4-AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interaction, it may act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluoro-N-(p-tolyl)aniline
  • Fluoroquinolones
  • Tosylated quinoline derivatives

Uniqueness

6-FLUORO-3-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)QUINOLIN-4-AMINE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluoro group enhances its stability and lipophilicity, while the tosyl group increases its solubility and reactivity in various chemical reactions .

Properties

IUPAC Name

6-fluoro-N-(4-methylphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O2S/c1-15-3-8-18(9-4-15)26-23-20-13-17(24)7-12-21(20)25-14-22(23)29(27,28)19-10-5-16(2)6-11-19/h3-14H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXIYVRRLLPMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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